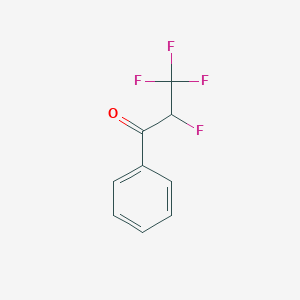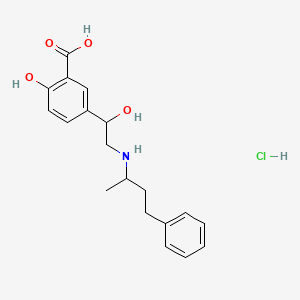
Labetalol 1-Carboxylic Acid Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Labetalol 1-Carboxylic Acid Hydrochloride is a derivative of labetalol, a medication primarily used to treat high blood pressure. This compound is known for its ability to block both alpha and beta-adrenergic receptors, making it effective in managing hypertension and angina .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Labetalol 1-Carboxylic Acid Hydrochloride involves multiple steps. One common method includes the reaction of 4-phenylbutan-2-amine with 5-bromoacetylsalicylamide in the presence of a solvent to form an intermediate compound. This intermediate is then reduced using sodium borohydride in the presence of a base and solvent to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often involving recrystallization using methanol and isopropyl alcohol .
Análisis De Reacciones Químicas
Types of Reactions
Labetalol 1-Carboxylic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
Labetalol 1-Carboxylic Acid Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for method development and validation.
Medicine: It is used in the development of new antihypertensive drugs and in the study of drug interactions.
Industry: It is used in the production of pharmaceuticals and as a standard in quality control processes.
Mecanismo De Acción
Labetalol 1-Carboxylic Acid Hydrochloride exerts its effects by blocking alpha-1, beta-1, and beta-2 adrenergic receptors. This action reduces heart rate and dilates blood vessels, leading to a decrease in blood pressure . The compound also reduces the release of renin, a hormone that regulates blood pressure .
Comparación Con Compuestos Similares
Similar Compounds
Lisinopril: An angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure and heart failure.
Amlodipine: A calcium channel blocker used to treat high blood pressure and angina.
Uniqueness
Labetalol 1-Carboxylic Acid Hydrochloride is unique in its ability to block both alpha and beta-adrenergic receptors, providing a dual mechanism of action that is not seen in many other antihypertensive drugs . This dual action makes it particularly effective in managing complex cases of hypertension and angina .
Propiedades
Fórmula molecular |
C19H24ClNO4 |
|---|---|
Peso molecular |
365.8 g/mol |
Nombre IUPAC |
2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C19H23NO4.ClH/c1-13(7-8-14-5-3-2-4-6-14)20-12-18(22)15-9-10-17(21)16(11-15)19(23)24;/h2-6,9-11,13,18,20-22H,7-8,12H2,1H3,(H,23,24);1H |
Clave InChI |
SGBUZBCTFUVXON-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


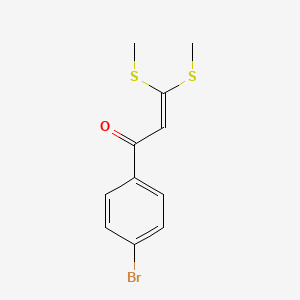
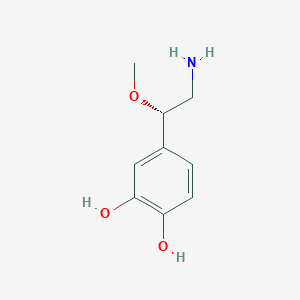
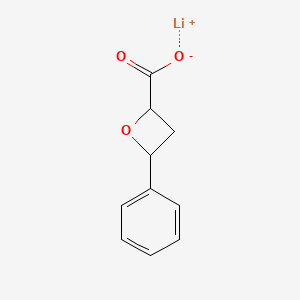
![2-{3-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]propyl}-2h,3h-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B13425184.png)
![[1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B13425186.png)
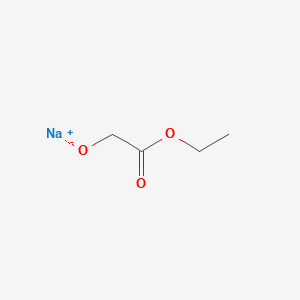
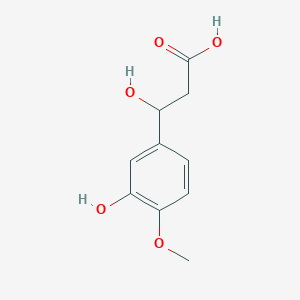

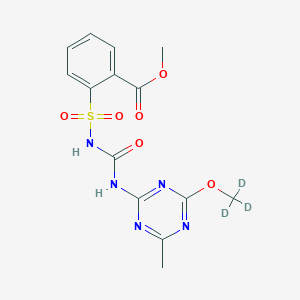

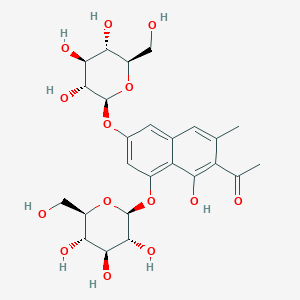

![1-N-methyl-2-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]benzene-1,2-dicarboxamide](/img/structure/B13425228.png)
